2,5-Bis(3,4-dimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
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Overview
Description
2,5-Bis(3,4-dimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrazolo[1,5-c][1,3]benzoxazine core with two 3,4-dimethoxyphenyl groups attached at the 2 and 5 positions. The presence of methoxy groups enhances its chemical reactivity and potential for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(3,4-dimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of N,N’-bis(3,4-dimethoxybenzoyl)hydrazine with phosphorus oxychloride (POCl3) can yield the desired compound . The reaction is usually carried out under reflux conditions, followed by purification steps such as extraction and crystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques like chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,5-Bis(3,4-dimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) can be used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives with altered electronic properties.
Scientific Research Applications
2,5-Bis(3,4-dimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2,5-Bis(3,4-dimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. Additionally, the methoxy groups can participate in hydrogen bonding and van der Waals interactions, further influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Bis(3,4-dimethoxyphenyl)-1,3,4-oxadiazole
- 1,2-Bis(3,4-dimethoxyphenyl)ethane-1,2-dione
- (1,2-Bis(3,4-dimethoxyphenyl)ethylidene)-(1,2,4)triazol-4-yl-amine
Uniqueness
Compared to similar compounds, 2,5-Bis(3,4-dimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine stands out due to its unique pyrazolo[1,5-c][1,3]benzoxazine core. This structure imparts distinct electronic and steric properties, making it suitable for specific applications in drug development and material science.
Properties
Molecular Formula |
C26H26N2O5 |
---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
2,5-bis(3,4-dimethoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C26H26N2O5/c1-29-22-11-9-16(13-24(22)31-3)19-15-20-18-7-5-6-8-21(18)33-26(28(20)27-19)17-10-12-23(30-2)25(14-17)32-4/h5-14,20,26H,15H2,1-4H3 |
InChI Key |
LZDMZYNUJSSQGG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2N3C(CC(=N3)C4=CC(=C(C=C4)OC)OC)C5=CC=CC=C5O2)OC |
Origin of Product |
United States |
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